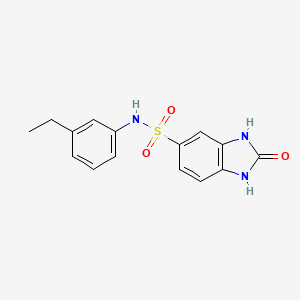
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, commonly known as FMP-NPy, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of a specific protein, making it a promising candidate for drug development.
Mécanisme D'action
FMP-NPy works by binding to a specific site on the protein, inhibiting its activity. This protein is involved in several cellular processes, including cell growth and inflammation. By inhibiting its activity, FMP-NPy can potentially treat diseases that are caused by overactivity of this protein.
Biochemical and Physiological Effects:
FMP-NPy has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. FMP-NPy has also been shown to have antibacterial activity against drug-resistant strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMP-NPy is its selectivity for the target protein, which reduces the risk of off-target effects. However, FMP-NPy is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of FMP-NPy can be challenging and requires several steps, which can limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of FMP-NPy. One potential direction is the development of FMP-NPy derivatives with improved potency and selectivity. Another direction is the study of FMP-NPy in combination with other drugs for the treatment of cancer and inflammatory disorders. Additionally, the antibacterial activity of FMP-NPy could be further studied for its potential use in treating drug-resistant bacterial infections.
Méthodes De Synthèse
The synthesis of FMP-NPy involves several steps, including the reaction of 4-fluoroaniline with methylsulfonyl chloride to form 4-fluorobenzenesulfonamide. This compound is then reacted with 3-pyridinemethanol to form N~1~-(3-pyridinylmethyl)-4-fluorobenzenesulfonamide. Finally, this compound is reacted with glycine methyl ester hydrochloride to form FMP-NPy.
Applications De Recherche Scientifique
FMP-NPy has been extensively studied for its potential use in drug development. It has been shown to inhibit the activity of a specific protein, which is involved in several diseases, including cancer and inflammatory disorders. FMP-NPy has also been studied for its potential use in treating drug-resistant bacterial infections.
Propriétés
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S/c1-23(21,22)19(14-6-4-13(16)5-7-14)11-15(20)18-10-12-3-2-8-17-9-12/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFQGVOOIMLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)
![N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5774659.png)

![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)

![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)

